molecular formula C6H6N4O2S B1610076 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid CAS No. 1027082-25-2

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid

Cat. No.: B1610076
CAS No.: 1027082-25-2
M. Wt: 198.21 g/mol
InChI Key: ZNUSUCCCYHZXJD-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid (C6H6N4O2S) is a chemical building block within the pyrrolo[2,3-d]pyrimidine family, a scaffold recognized for its structural resemblance to purine bases and often referred to as 7-deazapurines . This core structure is a privileged scaffold in medicinal chemistry due to its broad-spectrum bioactivity . Recent scientific advancements highlight significant research interest in pyrrolo[2,3-d]pyrimidine derivatives for addressing antimicrobial resistance (AMR), with studies demonstrating their potential for antibacterial, antifungal, and antiviral applications . The sulfinic acid moiety in this compound provides a versatile handle for synthetic chemistry, enabling its use as a key intermediate in the construction of more complex molecules for pharmaceutical research and development . Researchers can leverage this compound to explore structure-activity relationships, particularly in the development of novel antimicrobial agents and kinase inhibitors, where the pyrrolo[2,3-d]pyrimidine core has shown considerable promise . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-4-3-1-2-8-5(3)10-6(9-4)13(11)12/h1-2H,(H,11,12)(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSUCCCYHZXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462976
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027082-25-2
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The core pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via ring closure reactions from appropriately substituted pyrimidine precursors.
  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pivotal intermediate, which can be prepared from 4,6-diaminopyrimidine-2-thiol through iodination, Sonogashira coupling, and base-promoted ring closure under microwave irradiation.

Activation for Subsequent Functionalization

  • The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is commonly used for further substitution reactions. Its synthesis involves reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in an aromatic solvent (e.g., toluene) in the presence of a tertiary amine base such as diisopropylethylamine. Careful control of reagent equivalents and temperature (0°C to 105°C) significantly improves yield (up to ~41%).
Step Reagents & Conditions Notes
a) Reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl3 in toluene 0–50 °C, then 40–100 °C Formation of chlorinated intermediate
b) Addition of tertiary amine base (diisopropylethylamine) 75–125 °C, ~16 h Activation and stabilization of intermediate

Introduction of the Sulfinic Acid Group at C-2

  • Sulfinic acid functionality at the 2-position is introduced via nucleophilic substitution on activated intermediates such as sulfonyl chlorides or halogenated pyrrolo[2,3-d]pyrimidines.
  • Sulfite salts (sodium sulfite or potassium sulfite) are used as nucleophiles in organic solvents like acetonitrile (preferred) or acetone, water-miscible alcohols, and ethers.
  • Typical reaction conditions involve refluxing at about 80°C for 4 hours, followed by cooling and isolation of sodium sulfonate solids with yields around 92%.
Parameter Details
Nucleophile Sodium or potassium sulfite
Solvent Acetonitrile (10–30%, preferably ~15%)
Temperature ~80 °C reflux for 4 hours
Workup Cooling to ~35 °C, filtration, washing with water
Yield ~92%

Amination at the 4-Position

  • Amination is achieved by reacting the 4-chloro or other halogenated pyrrolo[2,3-d]pyrimidine intermediate with aqueous methylamine or other amines.
  • This reaction can be conducted in water or aqueous organic solvents containing 5% N-methylpyrrolidone or sulfolane.
  • Potassium carbonate is used as the base, and the reaction is typically performed at about 98°C for 12 hours.

Stereochemical Control and Enantiomeric Enrichment

  • When preparing chiral amine intermediates for coupling, asymmetric hydrogenation of benzyl pyridinium salts or tetrahydropyridine derivatives is employed.
  • Catalysts such as bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate with chiral phosphine ligands (e.g., Josiphos-type ligands) are used under hydrogen pressure (50–200 psi) at 50–70°C to obtain enantiomerically enriched piperidine derivatives with enantiomeric excesses up to 68%.
  • The chiral amines are then coupled with activated pyrrolo[2,3-d]pyrimidine intermediates in the presence of bases like potassium carbonate in polar solvents (water, acetonitrile, DMSO) at elevated temperatures (~100°C).

Coupling and Deprotection Steps

  • Coupling of the activated pyrrolo[2,3-d]pyrimidine (with leaving groups such as chloro or tosyl) with amines is performed under basic conditions to form the desired coupled products.
  • Subsequent removal of activating groups and nitrogen protecting groups (e.g., benzyl) is achieved by hydrogenation using catalysts such as palladium hydroxide under hydrogen atmosphere.
  • Alternatively, tosyl groups can be removed by aqueous alkali (e.g., sodium hydroxide).
  • These steps can be performed sequentially or in a single reaction vessel for efficiency.

Summary Table of Key Preparation Steps

Step Intermediate/Compound Reagents & Conditions Yield/Notes
1 7H-pyrrolo[2,3-d]pyrimidin-4-amine From 4,6-diaminopyrimidine-2-thiol via iodination, Sonogashira coupling, ring closure Moderate yield
2 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine POCl3, diisopropylethylamine, toluene, 0–105°C, 16 h Up to 41% yield
3 4-chloro-7H-pyrrolo[2,3-d]pyrimidine sulfonate Sodium/potassium sulfite, acetonitrile, reflux 4 h ~92% yield
4 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid Methylamine aqueous solution, potassium carbonate, 98°C, 12 h Efficient amination
5 Chiral amine intermediates Asymmetric hydrogenation with Rh catalyst, chiral ligand, H2 pressure Up to 68% ee
6 Coupling and deprotection Base-mediated coupling, Pd-catalyzed hydrogenolysis or alkali treatment High purity products

Research Findings and Practical Considerations

  • The use of activating groups (e.g., chloro) at the 4-position significantly improves nucleophilic substitution yields and reaction times compared to non-activated intermediates.
  • Control of reagent stoichiometry and reaction temperature during chlorination steps is critical for maximizing yields of dichlorinated intermediates.
  • Asymmetric hydrogenation provides a viable route to enantiomerically enriched amines essential for stereochemically defined final products.
  • The choice of solvent and base in sulfonation and amination steps affects solubility and reaction kinetics, with acetonitrile and potassium carbonate being preferred.
  • The coupling-deprotection sequence can be optimized by performing both steps in a single vessel, reducing process complexity and improving scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid serves as a building block for the synthesis of more complex molecules. Its derivatives are explored for use in pharmaceuticals and as intermediates in chemical synthesis. The sulfinic acid group enhances its reactivity, allowing for unique chemical transformations compared to other compounds in the pyrrolo[2,3-d]pyrimidine family.

Biology

The compound has shown significant potential as an inhibitor of protein kinases, particularly Protein Kinase B (Akt), which plays a crucial role in cell signaling pathways involved in cell survival and proliferation. Research indicates that it acts as an ATP-competitive inhibitor, binding to the active site of kinases like Akt, thereby preventing their phosphorylation and subsequent activation.

Key Findings:

  • Inhibition of Akt: Studies have demonstrated that this compound can effectively inhibit Akt activity, making it a candidate for further investigation as an antitumor agent due to its role in cancer cell survival .
  • Selectivity: The compound exhibits selectivity for PKB over closely related kinases like PKA, which is critical for minimizing off-target effects in therapeutic applications .

Medicine

The potential medicinal applications of this compound are noteworthy:

  • Antitumor Activity: Its ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for cancer therapy .
  • Antimalarial Properties: Some derivatives have been investigated for their ability to inhibit calcium-dependent protein kinases from Plasmodium falciparum, suggesting potential applications in treating malaria .

Case Studies

StudyObjectiveFindings
Study on PKB InhibitionInvestigate the selectivity and potency of kinase inhibitorsIdentified 4-amino derivatives with nanomolar inhibition of PKB; demonstrated significant antitumor activity in xenograft models .
Antimalarial ResearchEvaluate efficacy against Plasmodium falciparumShowed inhibition of calcium-dependent protein kinases; potential as an antimalarial agent .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Modifications

Compound Name Substituents (Position) Molecular Formula Key Features Reference(s)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol -SH (position 2) C₆H₆N₄S Thiol group enhances metal-binding affinity; used in nucleoside analogs
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine -SO₂NH₂ (position 2) C₃₁H₃₃N₈O₄S Sulfonamide group improves solubility and kinase inhibitory activity
3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid -CH₂CH₂COOH (position 7) C₁₀H₁₂N₄O₂ Carboxylic acid functionalization for conjugation in antibiotic derivatives
4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate -HSO₄⁻ (salt form) C₆H₇N₄·HSO₄ Salt form enhances stability for laboratory use

Key Observations :

  • Sulfinic Acid vs. Sulfonamide/Thiol : The sulfinic acid group (-SO₂H) is less commonly reported than sulfonamide (-SO₂NH₂) or thiol (-SH) substituents. Sulfonamides are favored in drug design for their metabolic stability and hydrogen-bonding capacity , while thiols are utilized in metal coordination and redox-active systems .
  • Position 7 Modifications : Cyclopentyl or carboxylic acid groups at position 7 (e.g., 3b in ) influence steric bulk and solubility, affecting bioavailability and target engagement .

Key Observations :

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is a cornerstone for introducing aryl amino groups at position 2 .

Key Observations :

  • Sulfonamide Derivatives : Exhibit potent kinase inhibition due to -SO₂NH₂ interactions with ATP-binding pockets .
  • Thiol Derivatives: Limited activity data in the evidence, though their redox activity may be exploitable in prodrug designs .

Table 4: Stability and Hazard Comparison

Compound Solubility Stability Notes Hazard Classification (GHS) Reference(s)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate Water-soluble Hygroscopic; store in dry conditions H315 (Skin irritation)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-thiol DMSO-soluble Air-sensitive; store under inert gas H317 (Allergic skin reaction), H319
Sulfonamide derivatives (e.g., 10b) DMF/DMSO-soluble Light-sensitive; requires amber glass storage Not explicitly reported

Key Observations :

  • Sulfinic Acid Stability : Expected to be moisture-sensitive based on sulfonamide and thiol analogs, requiring anhydrous handling.

Biological Activity

Overview

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid is a heterocyclic compound that has attracted considerable attention due to its unique structural properties and potential therapeutic applications. This compound, characterized by a sulfinic acid group, is part of the pyrrolo[2,3-d]pyrimidine family, known for its biological activity, particularly as an inhibitor of protein kinases.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₆N₄O₂S
  • Molecular Weight : 198.202 g/mol
  • CAS Number : 1027082-25-2

The biological activity of this compound primarily stems from its role as an ATP-competitive inhibitor of protein kinases, particularly Protein Kinase B (Akt). By binding to the active site of Akt, it prevents phosphorylation and subsequent activation, thereby inhibiting cell survival pathways that are often dysregulated in cancer.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various human tumor xenografts in vivo at well-tolerated doses. The compound's selectivity for Akt over other kinases suggests a favorable therapeutic index for cancer treatment.

Inhibition of Protein Kinases

This compound has demonstrated effectiveness in inhibiting several key kinases involved in critical signaling pathways:

Kinase Inhibition Type Selectivity
AktATP-competitiveHigh
PKACompetitiveModerate
JAK3CompetitiveHigh

The inhibition of these kinases is crucial as they play significant roles in various diseases, including cancer and autoimmune disorders.

Case Studies

  • In Vivo Tumor Growth Inhibition :
    In studies involving human tumor xenografts implanted in nude mice, administration of this compound resulted in a marked reduction in tumor size compared to control groups. These findings underscore its potential as an effective antitumor agent.
  • Selectivity Profile :
    A comparative study highlighted the compound's selectivity for Akt over PKA and other AGC kinases. This selectivity is beneficial for reducing off-target effects commonly associated with kinase inhibitors.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound derivatives to enhance their bioavailability and efficacy. Modifications to the chemical structure have yielded compounds with improved selectivity and reduced metabolic clearance rates.

Q & A

What are the standard synthetic routes for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid, and how are intermediates monitored?

Basic
The compound is synthesized via multicomponent reactions. A representative procedure involves:

  • Reagents : N-(2-oxo-2-arylethyl)methanesulfonamide, aldehyde, malononitrile, formamide, and K₂CO₃ as a base .
  • Conditions :
    • Initial heating at 100°C for 24 hours under nitrogen to form the pyrrole intermediate.
    • Subsequent heating at 150°C for 3–6 hours to cyclize into the pyrimidine core.
  • Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation. Post-synthesis, purification involves precipitation in water and washing with EtOH/diethyl ether .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic
Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Contacts : Combi-Blocks (1-858-635-8950) or Infotrac (1-800-535-5053) for spills or exposure .
  • Data Gaps : Solubility and viscosity data are unavailable; assume limited aqueous solubility and handle with inert solvents .

How is the compound characterized post-synthesis (e.g., NMR, HPLC)?

Basic
Characterization relies on:

  • 1H NMR : For substituent analysis (e.g., δ 11.03 ppm for NH in pyrrole derivatives) .
  • Chromatography : TLC (CHCl₃/MeOH 10:1) for purity; HPLC for quantitative analysis.
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl ratios) .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Advanced
Key variables for optimization:

  • Catalyst : K₂CO₃ (base) vs. POCl₃ (chlorination agent) for regioselectivity .
  • Temperature : Higher temperatures (150°C) favor cyclization but may degrade heat-sensitive intermediates .
  • Solvent : Formamide promotes one-pot reactions, while DMF or THF is used for stepwise syntheses .
  • Yield Data : Typical yields range from 40–65%; recrystallization in EtOH improves purity .

What strategies address discrepancies in spectroscopic data across different synthetic batches?

Advanced
To resolve contradictions:

  • Cross-Validation : Compare NMR shifts with literature (e.g., δ 3.62 ppm for CH₂ in 13 vs. δ 3.73 ppm for OCH₃ ).
  • HPLC-MS : Detect trace impurities (e.g., unreacted malononitrile or byproducts).
  • Crystallography : Resolve ambiguous peaks via single-crystal X-ray diffraction (e.g., CSD entries like LHT or CIHYEY for analogous structures) .

How do structural modifications at specific positions influence kinase inhibition activity?

Advanced
Structure-activity relationship (SAR) insights:

  • 4-Amino Group : Essential for binding ATP pockets in kinases (e.g., PKB inhibitors with 4-aminopiperidine substitutions show IC₅₀ < 1 µM) .

  • Substituent Effects :

    PositionModificationActivity (IC₅₀)Kinase Target
    6Arylmethyl groups0.2–5 µMVEGFR-2, PDGFR-β
    5Ethyl/Cl substituents1–10 µMc-Src, Abl
    • Rationale : Bulky groups at position 6 enhance hydrophobic interactions, while electron-withdrawing groups (e.g., Cl) at position 4 improve selectivity .

What methodologies are used to assess the compound’s stability under varying pH and temperature conditions?

Advanced
Stability studies involve:

  • pH Titration : Monitor degradation via HPLC in buffers (pH 2–12) at 25–60°C.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots.
  • Degradation Products : Identify via LC-MS (e.g., sulfinic acid oxidation to sulfonate derivatives) .

How can computational modeling guide the design of derivatives with enhanced bioavailability?

Advanced
Approaches include:

  • Docking Simulations : Predict binding modes to kinases (e.g., using AutoDock Vina with PDB 1O6K).
  • ADMET Prediction : Software like SwissADME estimates logP, solubility, and CYP450 interactions.
  • Fragment Elaboration : Expand from core scaffolds (e.g., 4-aminopiperidine fragments) to improve permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid
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